molecular formula C13H15N B1612550 (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine CAS No. 20218-55-7

(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine

Cat. No. B1612550
CAS RN: 20218-55-7
M. Wt: 185.26 g/mol
InChI Key: YYETYHLXPGYQPZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine” is a chemical compound with the molecular formula C12H13N . It is used in the asymmetric synthesis of α-cyanocarboxylates and in the synthesis of chiral imadazolin-2-ylidene ligands used in organometallic catalysis . It is also employed in the preparation of a chiral thiourea solvating agent useful for enantiodiscrimination of α-hydroxy and α-amino acids .


Synthesis Analysis

The synthesis of “(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine” has been studied extensively. For instance, an R-selective ω-amine transaminase from Aspergillus terreus (At ATA) has been used to convert 1-acetylnaphthalene to ®-(+)-1(1-naphthyl)-ethylamine (®-NEA) with 85.2% yield and a strict R-stereoselectivity . The method of regional random mutation combined with combinatorial mutation was used to improve the resistance of At ATA in organic solvents .


Molecular Structure Analysis

The molecular structure of “(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine” can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The molecular orientation, spatial distribution, and thermal behavior of “(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine” adsorbed on Pt have been studied by NEXAFS, XPS, STM, and temperature programmed reaction . Raising the temperature beyond 320 K leads either to irreversible dimerization with hydrogen elimination or to dissociation of the ethylamine moiety, depending on whether coadsorbed H is present .


Physical And Chemical Properties Analysis

“(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine” is a colorless to light yellow liquid . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Asymmetric Synthesis of α-Cyanocarboxylates

This compound is used in the asymmetric synthesis of α-cyanocarboxylates . Asymmetric synthesis is a method used to preferentially form one enantiomer over the other, which is crucial in the production of pharmaceuticals and agrochemicals where the biological activity is often dependent on the stereochemistry of the compound .

Synthesis of Chiral Imidazolin-2-ylidene Ligands

“(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine” is also used in the synthesis of chiral imidazolin-2-ylidene ligands . These ligands are used in organometallic catalysis, which is a key process in many chemical reactions, including those used in pharmaceutical manufacturing .

Chiral Catalysts & Ligands

The compound is listed under Chiral Catalysts & Ligands . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, while ligands are ions or molecules that bind to a central metal atom to form a coordination complex .

Solvating Agent for Enantiodiscrimination

It has been employed in the preparation of a chiral thiourea solvating agent useful for enantiodiscrimination of α-hydroxy and α-amino acids by 1H NMR . This is important in the field of chiral analysis, where the differentiation between enantiomers is crucial .

Chemical Research

Due to its chiral nature, “(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine” is likely used in various areas of chemical research, particularly in the study of reactions that involve chirality .

Pharmaceutical Research

Given its use in asymmetric synthesis and organometallic catalysis, it’s plausible that this compound is used in pharmaceutical research, particularly in the development of new drugs where controlling the stereochemistry of the compound is crucial .

Safety And Hazards

“(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(1S)-N-methyl-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYETYHLXPGYQPZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583767
Record name (1S)-N-Methyl-1-(naphthalen-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine

CAS RN

20218-55-7
Record name (αS)-N,α-Dimethyl-1-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20218-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-N-Methyl-1-(naphthalen-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
Reactant of Route 2
(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
Reactant of Route 4
Reactant of Route 4
(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
Reactant of Route 5
Reactant of Route 5
(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine
Reactant of Route 6
Reactant of Route 6
(S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.